Citruin D

Overview

Description

Synthesis Analysis

The synthesis of compounds related to citrulline involves various chemical reactions. For instance, citrulline is synthesized in the body from L-arginine by nitric oxide synthases, which also form nitric oxide as a co-product, incorporating molecular oxygen into both molecules (Leone et al., 1991). Additionally, synthesis and structural characterization of metal complexes with L-citrulline have been demonstrated, highlighting the chemical versatility of citrulline and its derivatives (Mascaliovas et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of citrulline and its complexes reveals the coordination chemistry and structural characteristics of these compounds. For example, a palladium(II) complex with L-citrulline has been analyzed to determine its molecular formula and crystal structure, confirming the presence of Pd(II) ions in a nearly square planar environment (Mascaliovas et al., 2015).

Chemical Reactions and Properties

Citrulline participates in various chemical reactions, such as its role in the urea cycle and arginine synthesis. The conversion of L-arginine to L-citrulline by macrophage nitric oxide synthase is a critical reaction that incorporates oxygen from dioxygen into the ureido position of citrulline, indicating the specificity of oxygen incorporation in biochemical processes (Kwon et al., 1990).

Physical Properties Analysis

The physical properties of citrulline and its derivatives, such as solubility, crystallinity, and thermal stability, are influenced by their molecular structure and synthesis conditions. Studies on citric acid-esterified rice starch, for instance, indicate how esterification affects the physicochemical properties and digestibility of starch, offering insights into the modification of physical properties through chemical reactions (Ye et al., 2019).

Scientific Research Applications

1. Muscular Dystrophy Treatment

In the context of Duchenne muscular dystrophy (DMD), a study explored the efficacy of l-citrulline and metformin therapy. This research aimed to demonstrate the superiority of this combined therapy over placebo in improving motor function in DMD patients (Hafner et al., 2016).

2. Antidepressant Treatment Outcomes

The association of GRIK4 with the outcome of antidepressant treatment was investigated in the STAR*D cohort. This study highlighted the importance of genetic variation in response to antidepressants, suggesting a potential role for Citruin D in this context (Paddock et al., 2007).

3. Nutritional Support in Malnourishment

Citrulline supplementation was studied for its effects on protein metabolism in malnourished older patients. The trial found that while citrulline did not significantly affect whole-body protein synthesis, it did increase systemic amino acid availability and improved lean mass in women (Bouillanne et al., 2018).

4. Improvement in Exercise Performance

A study on citrulline/malate (CM) supplementation revealed its role in enhancing aerobic energy production in human muscles during exercise. This suggests that Citruin D could be beneficial for improving athletic performance and muscle energetics (Bendahan et al., 2002).

5. Management of Non-Alcoholic Fatty Liver Disease

Citrulline supplementation was evaluated for its impact on inflammatory markers in patients with non-alcoholic fatty liver disease (NAFLD). The study found that citrulline effectively reduced inflammatory markers and improved liver histopathology in NAFLD patients (Darabi et al., 2019).

6. Diabetes Management

Research on Citruin D's role in diabetes management showed that supplementation could potentially provide antihyperglycemic and antidyslipidemic effects in diabetic conditions. This finding opens up possibilities for its use in managing diabetes mellitus (Danboyi et al., 2020).

properties

IUPAC Name |

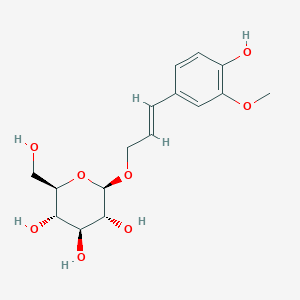

(2R,3R,4S,5S,6R)-2-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O8/c1-22-11-7-9(4-5-10(11)18)3-2-6-23-16-15(21)14(20)13(19)12(8-17)24-16/h2-5,7,12-21H,6,8H2,1H3/b3-2+/t12-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOIDTHZGWZZGMU-FAOXUISGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CCOC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-Isoconiferin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone](/img/structure/B58284.png)

![[2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B58285.png)